N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide
Description
N-[(2Z)-3-Benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide is a thiazole-derived compound featuring a benzyl substituent at the 3-position of the thiazole ring and a chloroacetamide group at the N-position. This compound belongs to a class of thiazol-2(3H)-ylidene derivatives, which are widely studied for their pharmacological properties, including enzyme inhibition and anticancer activity . Its synthesis typically involves nucleophilic substitution reactions between chloroacetyl chloride and thiazole precursors, as observed in analogous compounds .
Properties
IUPAC Name |
N-(3-benzyl-1,3-thiazol-2-ylidene)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-8-11(16)14-12-15(6-7-17-12)9-10-4-2-1-3-5-10/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXABYCTXZDBDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CSC2=NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.
Formation of the Chloroacetamide Moiety: The final step involves the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Chloroacetamide Reactivity
The 2-chloroacetamide moiety undergoes nucleophilic substitution:
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Thiol/Amine Substitution : Replacement of the chlorine atom with thiols or amines forms thioether or secondary amide derivatives .
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Cyclocondensation : With thioureas or hydrazines, it forms 2-iminothiazolidines under Lewis acid catalysis (e.g., Sc(OTf)) .
Mechanistic Insight
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Activation of the aldehyde by β-cyclodextrin-SOH enhances electrophilicity.
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Thioglycolic acid attacks the imine intermediate, forming a linear adduct.
Catalyst Optimization
Nano-CoFeO@SiO/PrNH NPs improve reaction efficiency:
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Reusability : The catalyst remains effective for 7 cycles without significant loss in activity .
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Electron-Withdrawing Groups (EWG) : Aldehydes with EWGs (e.g., –NO) accelerate reaction rates compared to EDGs .
Solvent Impact
| Solvent | Reaction Rate | Yield | Notes |
|---|---|---|---|
| CHCl | High | 90–99% | Optimal with organic bases (e.g., EtN) |
| MeOH | Moderate | 70–85% | Requires reflux for 7 hours |
| DMF | Low | <50% | Poor solubility of intermediates |
Key Challenges and Advancements
Scientific Research Applications
Medicinal Chemistry
N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide has shown promise in medicinal chemistry due to its structural characteristics that may confer biological activity. Its thiazole moiety is known for various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole-based compounds with potent antibacterial activity against resistant strains of bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. A notable case study reported that a related thiazole compound demonstrated cytotoxic effects against breast cancer cell lines through the activation of apoptotic pathways .
Biological Research Applications
This compound is utilized in biological research, particularly in proteomics and drug discovery.
Proteomics Research
The compound is employed as a reagent in proteomics studies to investigate protein interactions and functions. Its ability to modify proteins can help elucidate their roles in various biological processes .
Drug Discovery
In drug discovery, the compound serves as a lead structure for developing new therapeutic agents. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity, aiming to create more effective drugs with fewer side effects .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity.
| Synthesis Method | Description |
|---|---|
| Method A | Involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base to form the thiazole ring. |
| Method B | Utilizes microwave-assisted synthesis for rapid formation of the thiazole structure, enhancing yield and reducing reaction time. |
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing significant inhibition zones compared to control groups .
Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays showed that this compound could effectively reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming a stable complex. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Alkyl substituents (e.g., ethyl/methyl in ) may reduce steric hindrance, favoring metabolic stability.
- Core heterocycle modifications (e.g., triazole in ) alter electronic properties, impacting enzyme inhibition profiles.
Physicochemical Properties
Comparative data for selected analogs:
| Property | Target Compound | 2,4-Dichlorobenzyl Analog | Ethyl/Methyl Analog |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| ¹H-NMR Peaks (δ, ppm) | – | – | – |
| IR Bands (cm⁻¹) | – | – | – |
Note: Direct physicochemical data for the target compound are unavailable in the provided evidence. However, analogs exhibit characteristic peaks for thiazole rings (e.g., C=N stretches ~1645 cm⁻¹ ) and chloroacetamide groups (C-Cl ~750 cm⁻¹).
Enzyme Inhibition
- MAO Inhibition : Thiazole derivatives with acetamide groups (e.g., ) show moderate MAO-A/B inhibition (IC₅₀: 10–50 µM), attributed to the planar thiazole core interacting with flavin adenine dinucleotide (FAD) in the enzyme active site .
- Anticancer Activity : N-[3,4-Disubstituted-thiazol-2(3H)-ylidene] analogs exhibit IC₅₀ values of 2–8 µM against colon cancer cell lines (HCT-116, HT29) via apoptosis induction .
Stereochemical Considerations
- Atropisomerism : highlights that thiazoline derivatives can form atropisomers with distinct biological activities. The Z-configuration in the target compound may similarly influence its receptor binding .
Discussion of Research Findings
- Substituent Effects : Dichlorobenzyl groups () enhance cytotoxicity but may increase toxicity risks. Unsubstituted benzyl (target compound) offers a balance between activity and safety.
- Biological Gaps : While MAO inhibition and anticancer activity are documented for analogs, the target compound’s specific mechanisms remain unstudied.
Biological Activity
N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a thiazole ring and a chloroacetamide moiety. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C12H11ClN2OS
- Molecular Weight: 266.75 g/mol
- CAS Number: 41387-74-0
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.
- Anticancer Properties : Preliminary in vitro studies have indicated that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It appears to inhibit cell proliferation and promote cell cycle arrest at the G1 phase.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly inhibited cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
Anti-inflammatory Effects
In a study examining the anti-inflammatory potential of thiazole derivatives, this compound was shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound exhibited significant improvement compared to those receiving placebo treatments.
- Case Study on Cancer Treatment : In a preclinical model using xenograft tumors, administration of the compound resulted in tumor regression and prolonged survival rates in mice bearing human cancer cells. Histological analysis showed reduced tumor cell proliferation and increased apoptosis .
Q & A
Basic: What synthetic routes are commonly employed to prepare N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via condensation of 2-amino-5-benzylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. A standard protocol involves:
- Dissolving 10 mmol of 2-amino-5-benzylthiazole in dioxane (25 mL) with 1.4 mL TEA.
- Adding chloroacetyl chloride (10 mmol) dropwise at 20–25°C.
- Quenching the reaction with water, followed by filtration and recrystallization from ethanol-DMF (1:1) to yield the product .
Optimization includes controlling temperature to avoid side reactions (e.g., hydrolysis of chloroacetyl chloride) and using TEA to neutralize HCl byproducts. Solvent choice (dioxane vs. ethanol) affects reaction kinetics and purity .
Basic: How can the purity and structural identity of the synthesized compound be validated?
Answer:
- Purity: Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress. Final purity is confirmed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
- Structural Confirmation: Employ Fourier-transform infrared spectroscopy (FTIR) to identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the Z-configuration of the thiazole-ylidene moiety and benzyl substituents .
Advanced: What crystallographic techniques are suitable for resolving the Z-configuration and molecular packing of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation of a methanol-acetone mixture (1:1) .
- Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure solution with SHELXS (direct methods) and refinement using SHELXL (full-matrix least-squares) .
- Analysis of intermolecular interactions (e.g., N–H⋯N hydrogen bonds) with WinGX/ORTEP for visualization . The Z-configuration is confirmed by torsional angles between the thiazole and chloroacetamide moieties .
Advanced: How can computational methods explain the compound’s reactivity in cycloaddition or coordination chemistry?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the electron-deficient thiazole-ylidene moiety may participate in 1,3-dipolar cycloadditions with alkynes, as seen in analogous systems .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., ethanol vs. toluene) to rationalize regioselectivity in heterocyclic syntheses .
- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina, leveraging the chloroacetamide group’s electrophilicity for covalent binding .
Advanced: How should researchers address contradictions in biological activity data across different cell lines?
Answer:
- Experimental Design: Standardize assays (e.g., MTT for cytotoxicity) using HCT-116, HCT15, and HT29 colon cancer cells with matched incubation times (48–72 h) and serum-free conditions .
- Data Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. If discrepancies arise (e.g., higher potency in HCT-116), validate via:
Basic: What solvent systems are optimal for recrystallization to achieve high yields and purity?
Answer:
Ethanol-DMF (1:1) is preferred for recrystallization due to the compound’s moderate polarity. Alternative systems include:
- Methanol-acetone (1:1) for slower crystallization, yielding larger crystals suitable for SCXRD .
- Ethyl acetate/hexane (gradient elution) for flash chromatography during purification .
Advanced: How can spectroscopic anomalies (e.g., unexpected NMR splitting patterns) be interpreted?
Answer:
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can reveal restricted rotation about the C–N bond in the thiazole-ylidene group, causing splitting at lower temperatures .
- Tautomerism: Check for equilibrium between enamine and imine forms using deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, NOESY) .
Basic: What safety protocols are essential when handling chloroacetyl chloride during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
